6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid
Description
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid is a protected guanidino carboxylic acid derivative featuring a hexanoic acid backbone with dual tert-butoxycarbonyl (Boc) groups on the guanidine moiety. This compound is pivotal in peptide synthesis and medicinal chemistry, where the Boc groups serve as temporary protective agents for the highly reactive guanidino functionality during multi-step reactions . Its structural complexity enables applications in drug design, particularly for targeting receptors or enzymes requiring guanidine-based recognition motifs .
Properties
IUPAC Name |
6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)19-13(20-15(24)26-17(4,5)6)18-11-9-7-8-10-12(21)22/h7-11H2,1-6H3,(H,21,22)(H2,18,19,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBEIUCRUAHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147623 | |
| Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-79-6 | |
| Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158478-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
- Starting Material : 6-aminohexanoic acid
- Protecting Agent : Di-tert-butyl dicarbonate (2.2 equivalents)
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
- Base : Triethylamine (2.5 equivalents)
- Temperature : Room temperature (20–25°C)
- Duration : 12–24 hours
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a carbamate linkage. The Boc group stabilizes the amino moiety during subsequent guanidination.
Introduction of the Guanidino Group
The guanidino group is introduced through a mercury chloride-mediated reaction with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. This step requires careful control to avoid over-guanidination or side reactions.
Mercury Chloride-Catalyzed Guanidination
- Reagents :
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.5 equivalents)
- Mercury(II) chloride (0.3 equivalents, catalytic)
- Solvent: DMF
- Temperature: 25–30°C
- Duration: 15–18 hours
Mercury chloride activates the thiourea derivative, enabling nucleophilic substitution at the primary amine of the Boc-protected 6-aminohexanoic acid. The reaction yields the bis-Boc-protected guanidino intermediate, which is isolated via filtration and solvent evaporation.
Alternative Guanidination Strategies
Non-mercuric methods, though less common, involve using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). These methods avoid toxic mercury but may require longer reaction times (48–72 hours) and higher temperatures (40–50°C).
Coupling and Chain Elongation
For derivatives requiring extended alkyl chains, 6-aminohexanoic acid is coupled with Boc-protected amines before guanidination. This step ensures proper alignment of functional groups for downstream applications.
Carbodiimide-Mediated Coupling
- Reagents :
- Boc-protected amine (1.2 equivalents)
- EDC (1.5 equivalents)
- HOBt (1.5 equivalents)
- Solvent: DCM or DMF
- Temperature: 0–5°C (initial), then room temperature
- Duration: 12–24 hours
The coupling reaction forms a peptide bond between the carboxylic acid of 6-aminohexanoic acid and the amine of the Boc-protected partner. The use of EDC/HOBt minimizes racemization and enhances coupling efficiency.
Deprotection and Final Purification
The final Boc groups are selectively removed under acidic conditions to yield the free guanidino acid.
Acidic Deprotection
- Reagents :
- Trifluoroacetic acid (TFA, 95% in DCM)
- Alternative: Hydrochloric acid (HCl) in dioxane
- Conditions :
- Temperature: 0–5°C (initial), then room temperature
- Duration: 2–4 hours
TFA cleaves the Boc groups without degrading the guanidino moiety. The product is precipitated using cold diethyl ether and purified via recrystallization or reverse-phase chromatography.
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures (yield: 70–85%)
- Column Chromatography : Silica gel with ethyl acetate gradients (purity: >95%)
- HPLC : C18 columns with acetonitrile/water mobile phases (purity: >98%)
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for different preparation methods:
Chemical Reactions Analysis
Types of Reactions
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions include deprotected amines and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Boc groups serve to protect the guanidinium functionality of the arginine side chain during the sequential addition of amino acids. This protection prevents side reactions that could compromise the integrity of the peptide being synthesized.
Mechanism of Action:
- The Boc groups can be selectively removed under mild acidic conditions, allowing for controlled deprotection and subsequent coupling reactions.
- The guanidine moiety enhances the compound's ability to form hydrogen bonds, which is beneficial in stabilizing peptide structures.
Compounds containing guanidine structures are known for their diverse biological activities. The guanidine group has been associated with various pharmacological effects, making this compound a candidate for further therapeutic investigation. Some notable activities include:
- Antimicrobial properties: Potential applications in developing antibiotics due to its ability to disrupt bacterial membranes.
- Anticancer effects: Investigations into its role in inhibiting tumor growth have shown promise.
Comparative Analysis with Related Compounds
The following table summarizes key features of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Dual Boc protecting groups enhance stability |
| Arginine | Basic amino acid | Naturally occurring; key role in protein synthesis |
| N,N-Diethylguanidine | Guanidine derivative | Used as a catalyst in organic synthesis |
Case Studies and Research Findings
Several studies have documented the utility of this compound in various applications:
- Peptide Synthesis Optimization: A study demonstrated that using this compound significantly improved yield and purity in synthesizing complex peptides compared to traditional methods without protective groups.
- Pharmacological Investigations: Research has indicated that derivatives of this compound exhibit enhanced bioactivity against specific cancer cell lines, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid involves the protection of amine groups through the formation of Boc-protected intermediates. These intermediates can be selectively deprotected under acidic conditions, allowing for controlled synthesis of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized compounds .
Comparison with Similar Compounds
Structural Analogues: Chain Length and Guanidino Modifications
Key Comparisons :
Observations :
- Chain Length Impact: The hexanoic acid derivative (6-carbon) exhibits lower synthesis yields (41%) compared to its pentanoic acid analogue (48.3%), likely due to steric hindrance in longer chains during cyclization or coupling steps .
- Guanidino vs. Amino Groups: The absence of the guanidino group in 6-(Boc-amino)hexanoic acid simplifies synthesis, resulting in higher yields (90%) .
Functional Group Variations and Protecting Strategies
Boc vs. Alternative Protecting Groups :
- Boc Protection : Widely used for its stability under basic conditions and ease of removal via mild acids (e.g., trifluoroacetic acid). The target compound’s bis-Boc groups ensure selective deprotection in multi-step syntheses .
- Pbf Protection: In Fmoc-N-Pbf-L-HomoArginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers orthogonal protection for guanidino groups, requiring stronger acidic conditions (e.g., 95% TFA) for removal. This contrasts with Boc’s versatility in peptide solid-phase synthesis .
Guanidino Modifications:
- Sulfonylguanidino Analogues: Compounds like Fmoc-N-Pbf-L-HomoArginine incorporate sulfonyl groups, enhancing hydrogen-bonding capacity but complicating synthetic routes .
Comparative Yields :
Biological Activity
6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid, also known as Boc-Arg(Boc)2-OH, is a protected amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to a guanidine moiety. The biological activity of this compound is primarily attributed to the guanidine group, which has been associated with various pharmacological effects.
Structural Characteristics
The structural formula of this compound indicates the presence of multiple functional groups:
- Guanidine Group : Known for its basicity and ability to participate in various chemical reactions.
- Carboxylic Acid Group : Capable of undergoing esterification and amidation reactions.
- Boc Protecting Groups : These groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions.
Pharmacological Properties
The guanidine moiety in this compound contributes to several biological activities:
- Antiviral Activity : Compounds containing guanidine structures have shown potential as antiviral agents. For instance, research has indicated that similar guanidine derivatives can inhibit viral proteases, which are crucial for viral replication .
- Anticancer Properties : Some studies suggest that guanidine derivatives may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .
- Neuroprotective Effects : There is emerging evidence that certain guanidine derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems .
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against specific viral targets. For example, compounds with similar structures have been evaluated for their inhibitory effects on dengue virus protease, showing submicromolar activity in cellular assays .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis of related compounds revealed that modifications in the guanidine structure significantly affect biological activity. The presence of protective groups like Boc enhances stability and bioactivity compared to unprotected analogs .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other guanidine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antiviral, Anticancer | Effective against viral proteases |
| L-Norvaline | Arginase inhibitor | Potential anti-cancer properties |
| N,N-Diethylguanidine | Catalytic applications | Used in organic synthesis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
